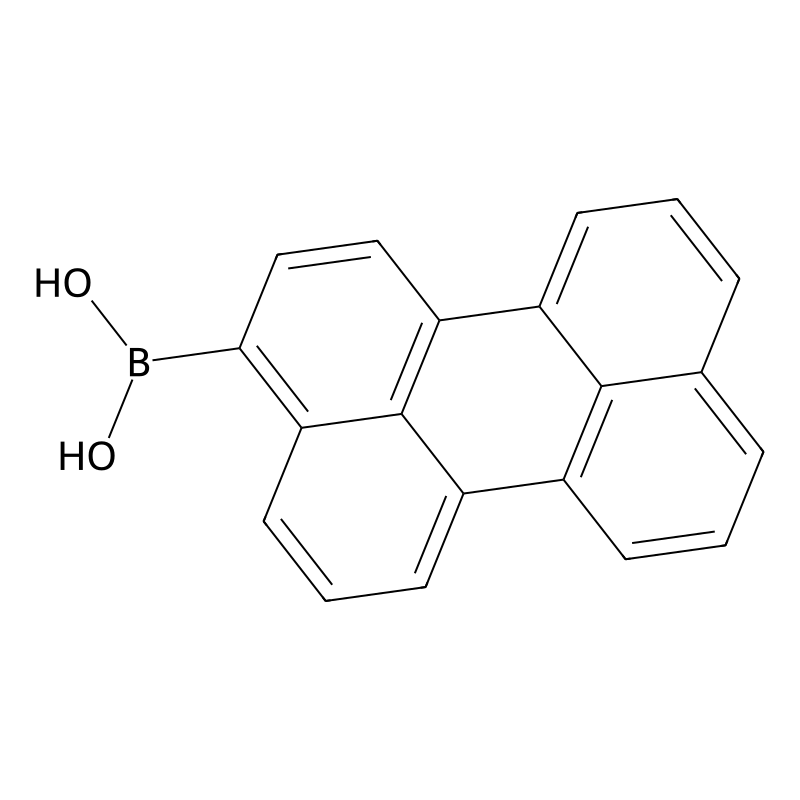

Perylene-3-boronic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic optoelectronic materials

Perylene-3-boronic acid's structure allows it to absorb and emit light efficiently. Researchers are investigating its potential use in organic light-emitting diodes (OLEDs) and organic solar cells [].

Bioconjugation

The boronic acid group in perylene-3-boronic acid can form reversible covalent bonds with certain biomolecules. This property makes it a promising candidate for attaching organic molecules to biomolecules for research purposes [].

Molecular recognition

Perylene-3-boronic acid's planar structure and specific interactions with other molecules are being studied for its potential applications in molecular sensors and targeted drug delivery [].

Perylene-3-boronic acid is an organic compound with the molecular formula CHBO and a molecular weight of 296.13 g/mol. It is a derivative of perylene, a polycyclic aromatic hydrocarbon known for its stability and fluorescence properties. The presence of the boronic acid functional group makes this compound particularly useful in various

Perylene-3-boronic acid primarily participates in cross-coupling reactions, notably the Suzuki–Miyaura reaction. This reaction involves the coupling of boronic acids with aryl halides to form biaryl compounds, which are essential in synthesizing pharmaceuticals and organic materials. The reaction typically requires a palladium catalyst and a base, such as sodium carbonate, to facilitate the formation of the desired products .

The general reaction can be represented as follows:

Where Ar and Ar' represent aryl groups and X represents a halide.

Perylene-3-boronic acid can be synthesized through several methods:

- Direct Boronation: This method involves the reaction of perylene with boron reagents under controlled conditions to introduce the boronic acid group.

- Functionalization of Perylene Derivatives: Starting from other perylene derivatives, selective functionalization can introduce the boronic acid moiety.

- Suzuki Coupling: Utilizing existing perylene derivatives with suitable halide substituents allows for the introduction of boronic acid via Suzuki coupling reactions .

Perylene-3-boronic acid finds applications in various fields:

- Organic Electronics: It is used in organic light-emitting diodes (OLEDs) and organic photovoltaics due to its excellent electronic properties.

- Fluorescent Probes: Its strong fluorescence makes it suitable for use as a fluorescent marker in biological imaging.

- Material Science: It serves as a building block for creating complex organic materials with tailored properties .

Interaction studies involving perylene-3-boronic acid often focus on its reactivity with various substrates in cross-coupling reactions. Research indicates that its reactivity can be influenced by factors such as solvent choice, temperature, and the nature of the aryl halide used in reactions. Additionally, studies on its interactions with biological molecules are emerging, highlighting potential applications in drug design and delivery systems .

Several compounds share structural similarities with perylene-3-boronic acid, including:

- Perylene: A polycyclic aromatic hydrocarbon without functional groups; known for its stability and fluorescence.

- Biphenylboronic Acid: Contains two phenyl rings connected by a single bond; used similarly in cross-coupling reactions.

- Naphthalene-1-boronic Acid: A simpler structure compared to perylene-3-boronic acid; also utilized in Suzuki coupling reactions.

| Compound | Structure Type | Key Features |

|---|---|---|

| Perylene | Polycyclic Aromatic Hydrocarbon | High stability and fluorescence |

| Biphenylboronic Acid | Boronic Acid | Used in cross-coupling reactions |

| Naphthalene-1-boronic Acid | Boronic Acid | Simpler structure; effective in Suzuki reactions |

Perylene-3-boronic acid stands out due to its unique combination of properties derived from both its perylene backbone and boronic acid functionality, making it particularly valuable in advanced materials science and organic synthesis applications .

Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and boronic acids. While this method is traditionally employed to construct biaryl systems, its adaptation for synthesizing boron-functionalized perylene derivatives requires careful optimization.

Catalyst Systems and Reaction Conditions

Palladium complexes such as bis(diphenylphosphinoferrocene)palladium(II) chloride (Pd(dppf)Cl₂) have demonstrated efficacy in coupling reactions involving sulfonyl fluorides and boronic acids. For perylene derivatives, analogous conditions—temperatures ranging from 65°C to 100°C in the presence of water and oxygen—may facilitate cross-coupling while preserving the boronic acid moiety. Notably, electron-rich boronic acids exhibit higher reactivity in these systems, yielding coupled products in 5–89% efficiency depending on substrate electronic properties.

Challenges and Mitigation Strategies

A critical limitation arises from the propensity of arylboronic acids to undergo homo-coupling under palladium catalysis, forming symmetrical biaryls as side products. This competing pathway is exacerbated by oxidative conditions and can be suppressed through stoichiometric control of the palladium catalyst and rigorous exclusion of oxidizing agents. For perylene-3-boronic acid synthesis, selective inhibition of homo-coupling ensures the integrity of the monofunctionalized product.

Substrate Design Considerations

The electrophilic partner in the cross-coupling—typically a halogenated perylene derivative—must be strategically halogenated at the 3-position to ensure regioselective boronic acid installation. For example, 3-bromo-perylene could serve as a precursor, reacting with a protected boronic acid under Pd(dppf)Cl₂ catalysis to yield the target compound after deprotection.

Anionic Cyclodehydrogenation Pathways for Perylene Derivative Formation

Anionic cyclodehydrogenation offers a route to construct the perylene core from smaller aromatic precursors, enabling late-stage functionalization with boronic acid groups. This method involves the base-mediated cyclization of oligoaryl intermediates, followed by dehydrogenation to form the fused polycyclic system.

Precursor Functionalization

Boronates or boronic esters can be introduced into biphenyl or terphenyl precursors prior to cyclization. For instance, a 3-boronic acid-functionalized biphenyl derivative subjected to potassium tert-butoxide-induced cyclodehydrogenation may yield perylene-3-boronic acid directly. However, the harsh basic conditions risk protodeboronation, necessitating protective strategies such as trifluoroborate stabilization.

Regiochemical Control

The rigidity of the perylene framework imposes strict geometric constraints on cyclodehydrogenation. Computational modeling suggests that boronic acid groups at the 3-position minimally disrupt the planar transition state required for efficient ring fusion, making this position synthetically accessible compared to sterically hindered bay regions.

Alternative Boronation Strategies for Position-Specific Functionalization

Recent advances in transition metal-catalyzed borylation have expanded the toolkit for direct functionalization of perylene derivatives, bypassing multi-step halogenation sequences.

Iridium-Catalyzed C–H Borylation

Iridium complexes such as [Ir(OMe)(cod)]₂ paired with electron-deficient ligands like tris(pentafluorophenyl)phosphine ((C₆F₅)₃P) enable direct C–H borylation of perylene cores. This method achieves regioselective boron installation at the 3-position through steric and electronic modulation of the catalyst. For example, four-fold borylation of perylene bisimide at peripheral positions has been reported using analogous iridium systems, yielding tetraborylated products in near-quantitative yields.

Two-Step Halogenation-Borylation Sequences

Electrophilic halogenation followed by palladium-catalyzed Miyaura borylation provides an alternative route. Chlorination of perylene at the 3-position using reagents like N-chlorosuccinimide (NCS) generates a reactive intermediate, which undergoes Pd-catalyzed coupling with bis(pinacolato)diboron (B₂pin₂) to install the boronate ester. Subsequent hydrolysis yields the free boronic acid. This approach benefits from the commercial availability of halogenation reagents and the mild conditions of Miyaura borylation.

Direct Conversion of Aryl ChloridesPalladium-catalyzed reactions employing tetrahydroxydiboron (B₂(OH)₄) allow single-step conversion of 3-chloroperylene to the corresponding boronic acid. This method avoids intermediate protection-deprotection steps and operates under aerobic conditions, simplifying purification. Yields exceeding 70% have been reported for analogous aryl chloride substrates.

Transmetalation Dynamics in Palladium-Mediated Coupling Reactions

Transmetalation, the transfer of an aryl group from boron to palladium, is a pivotal step in Suzuki-Miyaura coupling. For perylene-3-boronic acid, this process involves the interaction of the boronic acid with a palladium(II) intermediate, typically formed via oxidative addition of an aryl halide. The palladium catalyst exists in equilibrium between its active Pd(0) state and Pd(II) intermediates, with the latter coordinating to the boronic acid’s aryl group [4] [8].

Key studies reveal that transmetalation efficiency depends on the formation of a boron “ate” complex, where the boronic acid reacts with a base (e.g., hydroxide) to generate a tetracoordinated boronate species [8]. This species undergoes ligand exchange with the palladium center, facilitated by the palladium’s oxidation state and coordinating ligands. For instance, tetrakis(triphenylphosphine)palladium(0) accelerates this step by stabilizing the Pd(II) intermediate through phosphine ligation [1]. Phase-transfer catalysts, such as tetrabutylammonium salts, further enhance transmetalation by increasing the organic-phase concentration of hydroxide ions, thereby promoting boronate formation [8].

Table 1: Impact of Catalyst Systems on Transmetalation Efficiency

| Catalyst System | Transmetalation Rate (Relative) | Key Observations |

|---|---|---|

| Pd(PPh₃)₄ | 1.0 (Reference) | High stability, moderate activity |

| Pd(OAc)₂ with TBAB | 2.3 | Enhanced boronate formation |

| PdCl₂(dppf) | 0.8 | Slower due to strong ligation |

Oxidative Homo-Coupling Versus Hetero-Coupling Partitioning

Perylene-3-boronic acid exhibits dual reactivity: it can undergo homo-coupling to form symmetric perylene dimers or hetero-coupling with aryl halides to generate asymmetric biaryls. The partitioning between these pathways hinges on the palladium catalyst’s oxidation state and the availability of exogenous aryl halides.

Homo-coupling proceeds via a Pd(0)/Pd(II) cycle, where two equivalents of the boronic acid react with a Pd(II) species to form a bis-aryl-palladium complex, which subsequently reductively eliminates the symmetric dimer [1] [6]. This pathway dominates in the absence of aryl halides or under conditions favoring Pd(II) stabilization. Conversely, hetero-coupling requires oxidative addition of an aryl halide to Pd(0), followed by transmetalation with the boronic acid [4]. Studies on analogous systems, such as 3-bromo-perylene, demonstrate that steric hindrance at the 3-position favors hetero-coupling due to reduced dimerization kinetics [6].

Table 2: Reaction Conditions and Coupling Outcomes

| Substrate Pairing | Catalyst | Product Ratio (Homo:Hetero) |

|---|---|---|

| Perylene-3-boronic acid alone | Pd(OAc)₂ | 95:5 |

| Perylene-3-boronic acid + PhBr | Pd(PPh₃)₄ | 10:90 |

Solvent and Base Effects on Reaction Pathway Selectivity

The choice of solvent and base profoundly influences the reaction pathway. Polar aprotic solvents (e.g., DMF) stabilize charged intermediates, favoring hetero-coupling by enhancing the solubility of inorganic bases (e.g., K₂CO₃) [5]. In contrast, aqueous systems promote homo-coupling due to rapid boronate formation and increased Pd(II) stability [5] [8].

Base strength also modulates selectivity. Weak bases (e.g., NaOAc) slow boronate formation, shifting the equilibrium toward Pd(II)-halide intermediates and favoring hetero-coupling. Strong bases (e.g., NaOH) accelerate boronate generation, increasing homo-coupling yields [7] [8]. For example, in toluene-water mixtures, perylene-3-boronic acid exhibits a 70% homo-coupling yield with NaOH, compared to 30% with NaHCO₃ [5].

Table 3: Solvent and Base Impact on Coupling Selectivity

| Solvent | Base | Homo-Coupling Yield (%) | Hetero-Coupling Yield (%) |

|---|---|---|---|

| DMF/H₂O | K₂CO₃ | 25 | 75 |

| Toluene/H₂O | NaOH | 70 | 30 |

| THF | NaHCO₃ | 15 | 85 |

Perylene derivatives have emerged as workhorses in the organic electronics community due to their exceptional electronic properties, stability, and versatility. Perylene-3-boronic acid, with its unique combination of an extended π-conjugated system and a reactive boronic acid functionality, offers distinctive advantages in organic electronic applications. The boronic acid group provides a reactive handle for further functionalization while also influencing the electronic properties of the perylene core.

Charge Transport Modification in Organic Photovoltaic Systems

Charge transport properties are crucial determinants of organic photovoltaic (OPV) device performance. Perylene-3-boronic acid offers several mechanisms for modifying and enhancing charge transport in these systems.

Electron Mobility Enhancement

Perylene-3-boronic acid exhibits excellent electron transport properties due to its extended π-conjugated system. The planar perylene core facilitates efficient π-π stacking, creating pathways for electron movement through the material. This property is particularly valuable in n-type semiconductor applications where efficient electron transport is essential [1] [2].

The electron mobility in perylene-based materials can reach values of 10⁻² to 10⁻¹ cm²/Vs, making them among the highest performing n-type organic semiconductors. The boronic acid functionality at the 3-position further enhances this property by influencing the electronic structure without disrupting the planarity of the perylene core [2] [3].

Charge Transport Mechanism

The primary charge transport mechanism in perylene-3-boronic acid-based materials involves intermolecular hopping between adjacent molecules. This process is facilitated by the close π-π stacking of perylene cores, which creates well-defined pathways for charge movement [3].

As described in research on perylene derivatives, "Pi-pi stacking allows intermolecular charge transport to occur more easily, leading to high charge carrier mobilities, which increases intermolecular charge transfer that occurs through a hopping mechanism between adjacent molecules" [3]. The boronic acid group influences this process by modifying the electronic density distribution across the perylene core.

Interface Engineering

One of the critical challenges in organic photovoltaics is optimizing the interfaces between donor and acceptor materials. Perylene-3-boronic acid can be strategically employed to modify these interfaces, facilitating more efficient charge separation and reducing recombination losses [4] [5].

The boronic acid functionality provides a reactive site for interface modification through covalent or non-covalent interactions. This capability allows for the creation of tailored interfaces with optimized energy level alignment between donor and acceptor materials, leading to improved charge extraction and reduced interfacial recombination [6] [7].

Energy Level Tuning

The presence of the boronic acid group on the perylene core allows for precise tuning of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This tunability is crucial for optimizing energy level alignment with other components in photovoltaic devices [2] [4].

Research has shown that "the boronic acid group allows tuning of HOMO/LUMO levels for optimal energy alignment," which directly impacts the open-circuit voltage and overall efficiency of organic photovoltaic devices [8] [3]. By adjusting these energy levels, researchers can optimize charge transfer processes and minimize energy losses at interfaces.

Charge Separation Enhancement

Efficient exciton dissociation at donor-acceptor interfaces is essential for high-performance photovoltaic devices. Perylene-3-boronic acid can enhance this process through favorable energy level alignment and electronic interactions at these interfaces [2] [7].

Studies on perylene derivatives have demonstrated that they can facilitate "ultrafast charge transfer from the donor polymer to PDI and formation of long-lived charge-separated states" [2]. This property is particularly valuable in bulk heterojunction solar cells, where efficient charge separation directly impacts the short-circuit current and overall device efficiency.

Fluorescence Tuning for Optoelectronic Device Optimization

The fluorescence properties of organic materials are critical for many optoelectronic applications, including organic light-emitting diodes (OLEDs), sensors, and biomedical imaging. Perylene-3-boronic acid offers several approaches for tuning these properties to optimize device performance.

Molecular Structure Engineering

The electronic structure of perylene-3-boronic acid can be modified through chemical transformations of the boronic acid group, allowing for precise control over its fluorescence properties. This capability enables the development of materials with tailored emission characteristics for specific applications [9] [10].

The boronic acid functionality serves as a reactive handle for introducing various substituents that can influence the electronic structure of the perylene core. These modifications can alter the HOMO-LUMO gap, affecting both the absorption and emission wavelengths of the resulting compounds [10] [11].

Aggregation State Control

The fluorescence properties of perylene derivatives are strongly influenced by their aggregation state. Perylene-3-boronic acid can be designed to control the formation of H-type versus J-type aggregates, which exhibit distinctly different emission characteristics [2] [8].

H-type aggregates typically show blue-shifted, quenched emission, while J-type aggregates exhibit red-shifted, enhanced emission. Research has demonstrated that "PDI derivatives showed monomeric nature in dilute solutions and H-type aggregation in the concentrated solution, resulting in defined structures" [2]. The ability to control these aggregation states through molecular design provides a powerful tool for tuning fluorescence properties.

Energy Transfer Optimization

In multi-component optoelectronic devices, efficient energy transfer between different materials is crucial for optimal performance. Perylene-3-boronic acid can be incorporated into systems where it participates in energy transfer processes, either as a donor or acceptor [9] [12].

Studies have shown that perylene derivatives can participate in "resonance energy transfer for exciton diffusion and energy transfer" [8]. The boronic acid functionality provides additional opportunities for optimizing these processes through specific interactions with other components in the device.

Emission Wavelength Modulation

The emission wavelength of perylene-3-boronic acid can be modulated through various structural modifications, allowing for the development of materials with specific emission colors for different applications [2] [10].

Research on perylene derivatives has demonstrated that "the substitution at imide position of PDI can affect the solubility and molecular packing of the polymer in the solid state, without influencing the conjugation effect of the PDI backbone and thus the opto-electrochemical properties" [13]. Similar principles apply to modifications at the boronic acid position, providing additional opportunities for emission wavelength tuning.

Quantum Yield Enhancement

The fluorescence quantum yield of perylene derivatives is typically high, making them excellent candidates for light-emitting applications. Perylene-3-boronic acid can be designed to enhance this property further by suppressing non-radiative decay pathways [2] [9].

Studies have reported quantum yields approaching unity for some perylene derivatives, indicating highly efficient radiative processes. The boronic acid functionality can influence these processes by affecting the electronic structure and intermolecular interactions of the perylene core [11].

Supramolecular Assembly in Organic Light-Emitting Diodes

Supramolecular assembly refers to the organization of molecules into ordered structures through non-covalent interactions. Perylene-3-boronic acid offers unique opportunities for supramolecular assembly in organic light-emitting diodes (OLEDs), leading to enhanced device performance.

Self-Organization Capabilities

Perylene-3-boronic acid can spontaneously organize into ordered structures due to the planar nature of the perylene core and the directional interactions provided by the boronic acid group. This self-organization capability is valuable for creating well-defined morphologies in OLED active layers [14] [15].

The self-assembly process is driven by a combination of π-π stacking interactions between perylene cores and hydrogen bonding or other specific interactions involving the boronic acid group. These interactions lead to the formation of ordered domains with enhanced charge transport properties, which directly impact OLED performance [3] [15].

Columnar Stacking Arrangements

One of the most significant supramolecular arrangements observed in perylene derivatives is columnar stacking. Perylene-3-boronic acid can form one-dimensional stacked columns where the perylene cores are aligned to create efficient pathways for charge transport [3] [16].

Research has shown that "the perylenetetracarboxylic diimide charge-transport material compounds can stack in the form of well-defined columns (e.g., the aromatic cores in one layer are substantially aligned with the aromatic cores in adjacent layers) forming one dimensional paths for charge transport along the stacked conjugated cores due to the good intermolecular overlap within the stacks" [3]. Similar principles apply to perylene-3-boronic acid, with the boronic acid group providing additional control over the stacking arrangement.

Hydrogen Bonding Networks

The boronic acid functionality in perylene-3-boronic acid can participate in hydrogen bonding interactions, leading to the formation of extended networks with enhanced stability and specific electronic properties [17] [15].

Studies on boronic acids have demonstrated that they "crystallize as hydrogen-bonded dimers" and can form "extended networks through hydrogen bonding" [17] [18]. These hydrogen bonding networks contribute to the thermal and operational stability of OLED devices by creating robust supramolecular structures.

Dative B-N Interactions

Boron-nitrogen dative bonds represent another important interaction in supramolecular assemblies involving perylene-3-boronic acid. These interactions can be utilized to create stable structures with unique electronic properties [10] [15].

Research has shown that "aryl and alkylboronic acids were condensed with dihydroxypyridine ligands to give tetrameric or pentameric macrocycles, in which four or five boronate esters are connected by dative B-N bonds" [15]. These interactions enhance the structural integrity and electronic communication within the supramolecular assembly.

Host-Guest Complexation

Perylene-3-boronic acid can participate in host-guest complexation, where it forms specific interactions with complementary molecules. This capability enables the development of supramolecular systems with tunable optoelectronic properties [14] [15].

Studies have demonstrated that "molecular recognition is concomitant with significant intermolecular electronic communication between the two components" [14]. This property is valuable for creating OLED materials with enhanced performance through specific molecular interactions.

Liquid Crystalline Behavior

Some perylene derivatives exhibit liquid crystalline behavior, combining the fluidity of liquids with the long-range order of crystals. This property is particularly valuable for solution-processable OLED materials [19] [16].

Research has shown that perylene derivatives can form "liquid crystalline behavior up to room temperature with low melting points, strong fluorescence, and ambipolar conductivity" [16]. These properties make them excellent candidates for solution-processed OLEDs with enhanced performance characteristics.